Boiling Point Differentiation: 3-Ethyl-5-methylbenzonitrile vs. 2-Ethyl-6-methylbenzonitrile (Positional Isomer)
3-Ethyl-5-methylbenzonitrile exhibits a predicted normal boiling point approximately 12 °C higher than its ortho-substituted positional isomer 2-ethyl-6-methylbenzonitrile, a difference attributable to the reduced steric congestion around the nitrile group in the meta,meta-configuration, which permits stronger intermolecular dipole-dipole interactions . This boiling point differential has direct implications for separation strategy design in multi-step syntheses where both isomers may be present.
| Evidence Dimension | Normal boiling point |
|---|---|
| Target Compound Data | 243.4 ± 9.0 °C (predicted) |
| Comparator Or Baseline | 2-Ethyl-6-methylbenzonitrile: 231.2 °C at 760 mmHg |
| Quantified Difference | Δ ≈ +12.2 °C (target higher) |
| Conditions | Predicted values (ACD/Labs) vs. experimentally reported boiling point at atmospheric pressure |
Why This Matters
A 12 °C boiling point difference between positional isomers enables distillation-based purification strategies in process-scale syntheses, directly affecting procurement specifications for isomeric purity.
